2-Chloro-1,1,1,2-tetrafluoropropane
CAS No.: 421-73-8
Cat. No.: VC8426766
Molecular Formula: C3H3ClF4
Molecular Weight: 150.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 421-73-8 |
|---|---|
| Molecular Formula | C3H3ClF4 |
| Molecular Weight | 150.5 g/mol |
| IUPAC Name | 2-chloro-1,1,1,2-tetrafluoropropane |
| Standard InChI | InChI=1S/C3H3ClF4/c1-2(4,5)3(6,7)8/h1H3 |
| Standard InChI Key | SMCNZLDHTZESTK-UHFFFAOYSA-N |
| SMILES | CC(C(F)(F)F)(F)Cl |
| Canonical SMILES | CC(C(F)(F)F)(F)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
HCFC-244bb features a propane chain where the second carbon is bonded to one chlorine atom and four fluorine atoms, resulting in the formula . The SMILES notation and InChI key confirm its stereochemistry . The chlorine atom introduces polarity, while fluorination enhances thermal stability and reduces flammability.
Physicochemical Properties
Key physical properties include:
The compound’s nonflammability and gaseous state at room temperature make it suitable for industrial applications requiring inert atmospheres .
Synthesis and Industrial Production
Catalytic Liquid-Phase Fluorination
The primary synthesis route involves liquid-phase fluorination of 2-chloro-3,3,3-trifluoropropene () with hydrogen fluoride (HF) using a dual catalyst system of antimony pentafluoride () and fluoride salts (e.g., , ) .
Reaction Conditions:
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Temperature: 25–60°C (lower than traditional methods, reducing energy costs) .
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Molar Ratios:
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Catalyst Lifespan: Exceeds 500 hours due to stabilized antimony valence states .
This method achieves a reaction preference of 98.0–99.5%, minimizing byproducts like 2,3-dichloro-3,3,3-trifluoropropene .
Alternative Pathways
A patent by WO2019003896A1 describes a multi-step process starting from 1,2-dichloro-2-fluoropropane (), though details remain sparse . The emphasis on catalytic efficiency and mild conditions underscores industry trends toward sustainable manufacturing .
Chemical Reactivity and Functional Transformations
Stability and Decomposition
HCFC-244bb remains inert under standard storage conditions but decomposes exothermically above 200°C, releasing hydrogen chloride () and fluorine gases . Its reactivity profile includes:
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Oxidation: Reacts with strong oxidizers (e.g., peroxides) to form carbonyl fluorides.
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Reduction: Susceptible to reductive dechlorination using metal hydrides, yielding .
Role in HFO-1234yf Synthesis
HCFC-244bb serves as the precursor to HFO-1234yf (), a refrigerant with near-zero ozone depletion potential (ODP) and a global warming potential (GWP) of 4 . Dehydrochlorination of HCFC-244bb via alkaline treatment (e.g., ) produces HFO-1234yf efficiently .
Industrial and Environmental Applications
Refrigerant Manufacturing
Over 80% of HCFC-244bb production supports HFO-1234yf synthesis, which is replacing HFC-134a in automotive air conditioning systems . The transition aligns with the Kigali Amendment to the Montreal Protocol, mandating phasedown of high-GWP refrigerants .
Specialty Solvents and Intermediates
HCFC-244bb’s polarity and volatility make it effective in precision cleaning solvents for electronics and pharmaceuticals. Its use as a fluorinating agent in organic synthesis is under exploration, particularly for introducing trifluoromethyl groups.
Comparative Analysis with Related Compounds
HCFC-244bb’s uniqueness lies in its balanced reactivity and stability. The table below contrasts it with structurally similar compounds:
| Compound | Molecular Formula | Key Properties |
|---|---|---|
| HCFC-244bb | Low GWP, precursor to HFO-1234yf | |
| HFC-134a | High GWP (1,430), phased out | |
| HCFC-241bb | Higher ODP, intermediate in older syntheses |
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